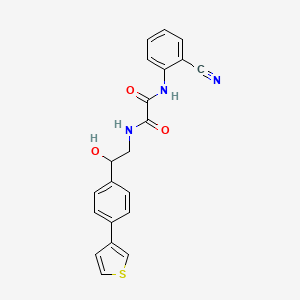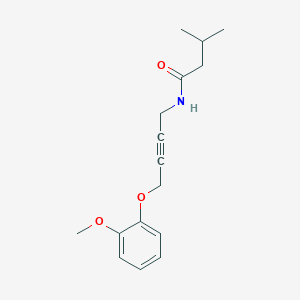
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-methylbutanamide, also known as Mirogabalin, is a novel drug that has been developed for the treatment of neuropathic pain. It is a selective ligand for the α2δ subunit of voltage-gated calcium channels, which are involved in the transmission of pain signals.
科学的研究の応用
Anticancer and Bioactive Properties
Research has indicated that compounds with methoxyphenoxy groups exhibit significant bioactive properties, including anticancer effects. For example, studies on eugenol, a compound with a methoxy group, have revealed its potential in treating various cancer types through mechanisms such as inducing cell death and inhibiting migration and angiogenesis in cancer cell lines. These findings suggest that N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-methylbutanamide could also possess similar anticancer properties, warranting further investigation into its therapeutic potential (Zari, Zari, & Hakeem, 2021).
Environmental Impact and Degradation
The environmental fate and behavior of phenolic compounds, including those with methoxy groups, have been extensively studied. Research has shown that such compounds, due to their phenolic structure, can undergo various degradation processes in aquatic environments. Understanding the environmental impact and degradation pathways of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-methylbutanamide is crucial for assessing its environmental safety and potential as a sustainable compound in industrial applications (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacokinetic Enhancements
The pharmacokinetic profile of bioactive compounds is critical for their effectiveness as therapeutic agents. Research on improving the oral bioavailability and beneficial effects of resveratrol, a compound with a phenolic structure, through various methodological approaches such as nanoencapsulation and the development of synthetic derivatives, highlights the importance of enhancing the bioavailability of such compounds. These findings could be applied to improve the pharmacokinetic properties of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-methylbutanamide, making it more effective in potential pharmacological applications (Chimento, De Amicis, Sirianni, Sinicropi, Puoci, Casaburi, Saturnino, & Pezzi, 2019).
特性
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-13(2)12-16(18)17-10-6-7-11-20-15-9-5-4-8-14(15)19-3/h4-5,8-9,13H,10-12H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAPSPOUCBTEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC#CCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


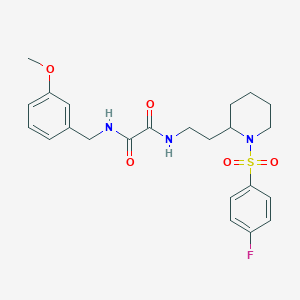
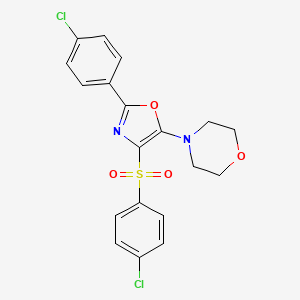
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2679990.png)
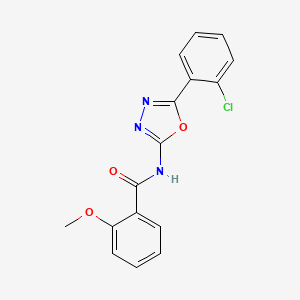
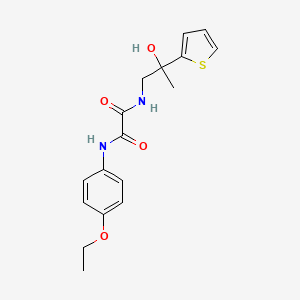
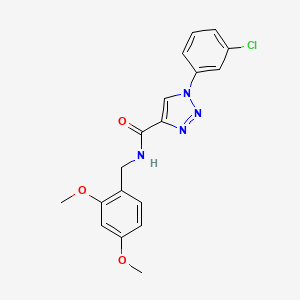
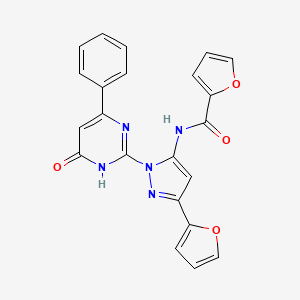
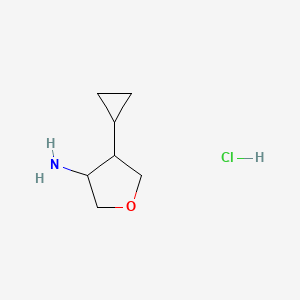
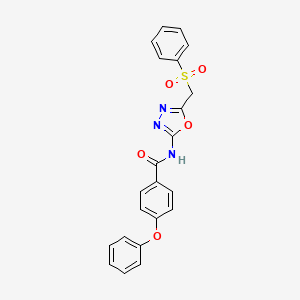

![6-Tert-butyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2680006.png)
![1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2680007.png)
